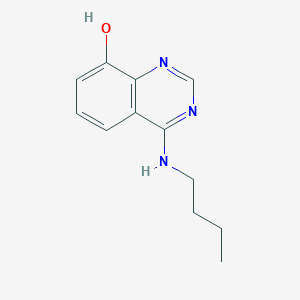

4-(Butylamino)quinazolin-8-ol

Description

Significance of the Quinazoline (B50416) Core as a Privileged Heterocyclic Scaffold

The quinazoline core is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutic agents. nih.gov The stability of the quinazoline ring system, coupled with the relative ease of its synthesis and functionalization, makes it an attractive starting point for creating diverse chemical libraries. nih.govnih.gov

The significance of the quinazoline scaffold is underscored by its presence in numerous clinically approved drugs and its role as a building block for over 150 naturally occurring alkaloids. nih.gov Molecules incorporating this structure have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects. nih.govmdpi.comnih.gov Its lipophilic nature can also facilitate penetration of the blood-brain barrier, making it a suitable candidate for targeting the central nervous system. nih.gov The ability to introduce various substituents at different positions on the quinazoline ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, a key aspect in modern drug design. nih.gov

Overview of 4-Aminoquinazoline and Quinazolin-8-ol Derivatives in Chemical Biology

Within the broad family of quinazoline derivatives, those featuring a 4-amino substitution have garnered considerable attention, particularly in the realm of oncology. The 4-aminoquinazoline core is a key pharmacophore in a number of approved anticancer drugs that function as kinase inhibitors. nih.gov These compounds are designed to target specific protein kinases, such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer cells. nih.gov By inhibiting these kinases, 4-aminoquinazoline derivatives can disrupt the signaling pathways that drive tumor growth and proliferation. nih.govnih.gov The development of these targeted therapies represents a significant advancement in the treatment of various cancers, including those of the lung and breast. nih.gov

Rationale for Academic Research on 4-(Butylamino)quinazolin-8-ol within Quinazoline Chemistry

The academic interest in a specific compound like 4-(Butylamino)quinazolin-8-ol stems from the convergence of the structural features discussed above. The 4-aminoquinazoline framework is a well-established kinase inhibitor scaffold, and the butylamino group at this position represents a specific modification that can influence the compound's binding affinity and selectivity for various kinases. nih.gov The alkylamino substitution strategy is a common approach in medicinal chemistry to modulate the properties of a lead compound. nih.gov

The presence of the 8-hydroxy group adds another layer of functionality to the molecule. This group can participate in hydrogen bonding interactions with biological targets and can also alter the compound's solubility and metabolic stability. In a study exploring 2-aryl-substituted quinazolines, a basic side chain was introduced at the C8 position to investigate the optimal structural requirements for biological activity. nih.gov

Structure

3D Structure

Properties

CAS No. |

104742-93-0 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

4-(butylamino)quinazolin-8-ol |

InChI |

InChI=1S/C12H15N3O/c1-2-3-7-13-12-9-5-4-6-10(16)11(9)14-8-15-12/h4-6,8,16H,2-3,7H2,1H3,(H,13,14,15) |

InChI Key |

QMUJXZVQNFQXEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC=NC2=C1C=CC=C2O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Butylamino Quinazolin 8 Ol and Analogues

Elucidation of the Pharmacological Impact of the C-4 Butylamino Substituent

The substituent at the C-4 position of the quinazoline (B50416) ring is a critical determinant of biological activity. nih.gov SAR studies consistently demonstrate that an amino group at this position is often essential. youtube.com The nature of the alkyl or aryl group attached to this nitrogen significantly modulates potency and selectivity.

For instance, in the context of anti-malarial 4-aminoquinolines, a related scaffold, the dialkylaminoalkyl side chain at the C-4 position is considered crucial for activity. youtube.com The length and composition of this chain are key. Specifically, a four-carbon side chain between two amine groups is noted as essential for the activity of chloroquine. youtube.com Altering this chain length or introducing different functional groups can drastically affect the compound's biological efficacy. For example, replacing the terminal alkylamino group with an aromatic ring leads to different derivatives with altered activity profiles. youtube.com

In a series of 4-anilino-quinazoline derivatives developed as kinase inhibitors, the substitution pattern on the aniline (B41778) ring at C-4 was found to be crucial. nih.gov Replacing small hydrophobic substituents with bulkier groups like phenyl urea (B33335) was a successful strategy. nih.gov Furthermore, the placement of small hydrophobic groups such as -Cl and -CH₃ on the terminal benzene (B151609) ring influenced inhibitory activity, with para and meta positions being favorable over ortho positions. nih.gov This highlights the sensitivity of the target's binding pocket to the spatial arrangement and electronic properties of the C-4 substituent.

Analysis of the C-8 Hydroxyl Group's Contribution to Biological Activity

The presence and position of substituents on the benzene portion of the quinazoline ring, particularly hydroxyl groups, can have a profound impact on activity. Literature reviews of quinazolinone derivatives have shown that halogen atoms at the C-6 and C-8 positions can enhance antimicrobial activities. nih.gov

Systematic Modifications on the Quinazoline Ring System and Their SAR Implications

The C-2 position of the quinazoline ring is a key site for modification, and its substitution pattern plays a significant role in determining biological activity. researchgate.net For many quinazolinone derivatives, having a methyl or thiol group at this position is considered essential for antimicrobial properties. nih.gov

In a study on quinazolinone-benzimidazole hybrids, a phenyl ring at the C-2 position was found to be critical for effective dihydrofolate reductase (DHFR) inhibition. nih.gov The electronic nature of substituents on this C-2 phenyl ring also mattered; electron-donating groups at the para position led to a decrease in inhibitory potential. nih.gov Another study on 2-aryl-substituted quinazolines showed they possess moderate antiproliferative potency. nih.gov

Further research into 2,4-disubstituted quinazolines revealed that the nature of the group at C-2 influences antiproliferative activity against various cancer cell lines. researchgate.net For instance, compounds bearing a 2-methoxyphenyl substituent along with a basic side chain at another position displayed a remarkable activity profile. nih.gov This underscores the synergistic effect between substituents at different positions on the quinazoline core.

Beyond the C-2, C-4, and C-8 positions, functionalization at other sites on the quinazoline ring, such as C-5, C-6, and C-7, offers another avenue for SAR exploration. researchgate.net Substituents at the C-6 and C-7 positions, in particular, are known to be important.

In the design of VEGFR2 inhibitors, adding methoxy (B1213986) groups at the C-6 and C-7 positions was a common strategy to increase the electron density of the ring and enhance lipophilicity. nih.gov For a series of 4-anilino-quinazoline derivatives, bulkier substituents at the C-7 position were found to be favorable for inhibitory activity. nih.gov Furthermore, introducing a piperazine (B1678402) ring at the C-7 position of a 4-chlorophenethylaminoquinazoline derivative resulted in more potent inhibition of both TNF-alpha production and T-cell proliferation. nih.gov The size of the N-substituent on this piperazine ring was also a factor, with smaller groups being better for inhibiting TNF-alpha production. nih.gov

Similarly, for a series of HER2 inhibitors, the substituents at C-6 were shown to be critical in determining selectivity over EGFR. nih.gov These findings collectively demonstrate that peripheral functionalization is a powerful tool for optimizing the potency and selectivity of quinazoline-based compounds.

Development and SAR of Hybrid and Fused Quinazoline Systems

Molecular hybridization, which involves combining the quinazoline scaffold with other heterocyclic moieties, is a widely used strategy to develop new therapeutic agents with potentially enhanced or novel biological activities. nih.govrsc.orgresearchgate.net

The fusion or linkage of quinazoline with various heterocyclic rings has yielded a diverse array of bioactive molecules.

Pyrimidine (B1678525): The quinazoline ring itself is a fusion of benzene and pyrimidine rings. scispace.com Further hybridization with pyrimidine motifs can lead to potent compounds. For example, conjugating quinazolin-4-one with a 3-cyanopyridin-2-one (a pyrimidine isostere) motif resulted in hybrids with significant binding efficacy as dual EGFR and BRAFV600E inhibitors. nih.gov

Benzimidazole: Quinazolinone-benzimidazole conjugates have shown significant potential. nih.govnih.gov In one study, these hybrids were synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors. nih.govresearchgate.net Compound 14 from this series, featuring specific substitutions, exhibited an IC₅₀ value of 0.011μM, which was superior to the standard drug methotrexate (B535133). nih.govresearchgate.net SAR analysis revealed that an unsubstituted phenyl ring at the C-2 position of the quinazolinone and a fluoro-substituted phenyl ring were crucial for high activity. researchgate.net

Thiazole (B1198619): The combination of quinazoline and thiazole has led to the development of potent antiproliferative and anti-angiogenic agents. nih.gov A series of quinazoline-thiazole hybrids showed superior antiproliferative activity compared to sorafenib (B1663141) on certain cancer cell lines. nih.gov Fused thiazolo[5,4-g]quinazolinones have also been synthesized and showed broad-spectrum cytotoxicity against various cancer cell lines, with IC₅₀ values in the micromolar range. mdpi.com

Pyrazoline: Fusing a pyrazole (B372694) ring to the quinazoline system has created potent and selective CDK4/6 inhibitors. nih.gov A series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives were designed, and compound 13n was identified as a highly selective inhibitor of CDK4 and CDK6 with IC₅₀ values of 0.01 and 0.026 μM, respectively. nih.govresearchgate.net

Piperazine: Incorporating a piperazine ring is a common strategy to improve the pharmacological properties of quinazolines. nih.govacs.orgresearchgate.net Piperazine-linked quinazoline derivatives have been synthesized and evaluated for various activities, including anti-mycobacterial effects. researchgate.net In one series, replacing a cyclohexyl group with aliphatic or alkyl heterocyclyl groups, including piperazine, was explored, showing that the nature of this substituent significantly impacts antiproliferative potency. nih.gov

Sulfonylurea: Hybrid molecules combining the quinazoline and sulfonylurea scaffolds have been investigated as potential antidiabetic agents. nih.gov These hybrids were designed to act as agonists for both Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Sulfonylurea Receptor (SUR). Several of these new quinazoline-sulfonylurea hybrids demonstrated more potent and prolonged blood glucose-lowering effects in diabetic rats than the reference drug glibenclamide. nih.gov

Table of SAR Findings for Quinazoline Analogs

| Position/Modification | Substituent/Hybrid Moiety | Key SAR Finding | Primary Activity Noted | Reference |

|---|---|---|---|---|

| C-4 | Anilino with -Cl, -CH₃ at para/meta | Elevated inhibitory activity. | EGFR/VEGFR2 Inhibition | nih.gov |

| C-2 | Unsubstituted Phenyl Ring | Essential for effective inhibition. | DHFR Inhibition | nih.gov |

| C-6, C-7 | Methoxy groups | Increased electronic density and lipophilicity. | VEGFR2 Inhibition | nih.gov |

| C-7 | Piperazine ring | More potent inhibition. | TNF-alpha/T-cell Inhibition | nih.gov |

| Hybrid | Benzimidazole | Potent inhibition, superior to methotrexate in some cases. | DHFR Inhibition | nih.govresearchgate.net |

| Hybrid | Thiazole | Superior antiproliferative activity compared to sorafenib. | Antiproliferative | nih.gov |

| Hybrid | Pyrazolo (fused) | Highly potent and selective inhibition. | CDK4/6 Inhibition | nih.gov |

| Hybrid | Sulfonylurea | More potent and prolonged effects than glibenclamide. | Antidiabetic | nih.gov |

Fused Ring Systems Incorporating the Quinazoline-8-ol Motif

The exploration of fused-ring systems built upon the quinazoline-8-ol framework represents a significant evolution in the structure-activity relationship (SAR) studies of this chemical scaffold. By appending additional heterocyclic rings to the core quinazoline structure, researchers have successfully created novel polycyclic compounds with modulated and often enhanced biological activities. The fusion of rings such as pyrrole (B145914), pyrimidine, and others not only alters the planarity, steric profile, and electronic distribution of the parent molecule but also introduces new points for substitution, thereby expanding the chemical space available for optimization. These investigations have been particularly fruitful in the fields of anticancer and antimalarial drug discovery.

Pyrrolo[3,2-f]quinazoline Analogues

The fusion of a pyrrole ring to the quinazoline-8-ol backbone has given rise to the pyrrolo[3,2-f]quinazoline scaffold, a class of compounds that has demonstrated significant biological promise, particularly as antimalarial agents. Building upon the known activity of quinazoline derivatives, research in this area has focused on understanding how substituents on both the fused pyrrole ring and the original quinazoline core influence efficacy.

One of the most potent antimalarial agents reported is a pyrroloquinazolinediamine derivative known as WR227825. nih.gov This compound exhibits high potency against Plasmodium falciparum in vitro and is highly active in rodent models against Plasmodium berghei. nih.gov SAR studies on analogues of WR227825 have revealed critical insights into the functional requirements for antimalarial activity. For instance, modifications of the amino groups on the pyrrolo[3,2-f]quinazoline core have led to compounds with an improved therapeutic index. nih.gov

The conversion of the amino groups into acetamide (B32628) derivatives, such as compound 3a and 3b , maintained or even enhanced the potent in vitro activity against multiple P. falciparum clones while demonstrating high in vivo efficacy. nih.gov In contrast, the corresponding carbamate (B1207046) derivatives, 2a and 2b , exhibited significantly lower in vitro activity, although they retained high in vivo potency against P. berghei. nih.gov This divergence between in vitro and in vivo data for the carbamates suggests that metabolic activation may play a role in their mechanism of action.

Furthermore, the introduction of a hydroxyl group in place of an amino group, as seen in compound 4 , led to a drastic reduction in in vitro antimalarial activity. researchgate.net However, this analogue still displayed considerable in vivo potency, again pointing to the complex relationship between chemical structure and biological activity in a whole-organism context. researchgate.net

Below is a data table summarizing the antimalarial activities of selected pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives.

| Compound | Substituent(s) | in vitro IC50 (ng/mL) against P. falciparum (D-6 clone) | in vivo Activity against P. berghei (Cure Rate) |

| WR227825 | Parent Diamine | ~0.019 | High, but with some host toxicity at 40 mg/kg |

| 2a | Bis-ethylcarbamate | >250 | 100% cure at 2.5-80 mg/kg |

| 2b | (Not specified) | >250 | 100% cure at 2.5-80 mg/kg |

| 3a | Tetra-acetamide | <0.02 | 100% cure at 0.625-220 mg/kg |

| 3b | Acetamide | 0.0101 | >50% cure at 0.625 mg/kg |

| 4 | 1-Hydroxy | 27.24 | 100% cure at 80-160 mg/kg |

Data sourced from studies on pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives. nih.govresearchgate.net

In the realm of anticancer research, novel pyrrolo[3,2-f]quinoline derivatives, which share a similar tricyclic core, have been synthesized and evaluated for their antiproliferative properties. nih.gov These compounds, characterized by an angular aromatic system, have shown inhibitory effects on the growth of various cancer cell lines, particularly those derived from leukemias. nih.gov The activity of these compounds appears to be modulated by the substitution pattern on the fused ring system and the nature of a side chain attached at position 1. nih.gov For example, the presence of a methoxy substituent on the side chain, as in compound 9 , was found to be the most active in the series, followed by its 7-methyl derivative 10 and the unsubstituted analogue 8 . nih.gov

Other Fused Systems

The principle of enhancing biological activity through ring fusion extends to other heterocyclic systems incorporated with the quinazoline or quinoline (B57606) nucleus. For instance, pyrimido[5,4-c]quinolines and pyrimido[4,5-b]quinolines are tricyclic structures that have garnered significant attention due to their presence in various biologically active natural products and synthetic drugs. researchgate.netnih.gov These fused systems have been associated with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. researchgate.net The synthetic strategies to access these scaffolds are often designed to allow for diverse substitutions, enabling extensive SAR exploration. nih.gov

Similarly, the fusion of a thiazole ring to a quinazolinone core has been explored, leading to the synthesis of thiazolo-fused quinazolinones with cytotoxic activity against cancer cell lines. The orientation of the fused thiazole ring and the substituents on it have a significant impact on the biological activity of these compounds.

The collective findings from studies on these and other fused systems underscore a general principle: the expansion of the quinazoline-8-ol scaffold into more complex polycyclic structures is a viable strategy for the discovery of novel therapeutic agents. The specific nature of the fused ring, its substitution pattern, and its geometric relationship to the core quinazoline-8-ol motif are all critical determinants of the resulting compound's biological activity profile.

Mechanistic Investigations of 4 Butylamino Quinazolin 8 Ol Derivatives in Vitro Research

In Vitro Enzyme Inhibition Profiles and Molecular Target Identification

The following sections detail the in vitro inhibitory activities of quinazoline (B50416) and quinazolinone derivatives against a range of enzymes, highlighting their potential as modulators of key biological pathways.

Cholinesterase Inhibition

Quinazolinone derivatives have been investigated as inhibitors of cholinesterases, enzymes crucial for regulating neurotransmitter levels. A series of quinazolin-4(3H)-one derivatives were designed and synthesized as potential multifunctional agents for Alzheimer's disease, demonstrating inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net One notable compound from this series, MR2938, exhibited promising AChE inhibitory activity with an IC₅₀ value of 5.04 μM. researchgate.net The study also delved into the enzyme kinetics and binding modes of these compounds through molecular docking. researchgate.net

Further research into quinazoline-sulfonamide derivatives identified compounds with potent inhibitory activity against both AChE and BChE. researchgate.net For instance, compounds 4j, 4d, 4e, and 4m displayed significant AChE inhibition with Kᵢ values of 4.84 ± 1.96 µM, 6.32 ± 1.75 µM, 7.21 ± 3.27 µM, and 7.48 ± 0.42 µM, respectively. researchgate.net Compounds 4d, 4f, and 4j were also effective against BChE, with Kᵢ values of 4.74 ± 1.98 µM, 5.87 ± 2.11 µM, and 5.67 ± 1.96 µM, respectively. researchgate.net

| Compound Class | Target Enzyme | Compound | Inhibitory Activity (IC₅₀/Kᵢ) |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative | AChE | MR2938 | 5.04 μM (IC₅₀) |

| Quinazoline-sulfonamide derivative | AChE | Compound 4j | 4.84 ± 1.96 µM (Kᵢ) |

| BChE | Compound 4d | 4.74 ± 1.98 µM (Kᵢ) |

Kinase Inhibition Studies (e.g., Epidermal Growth Factor Receptor (EGFR) Kinase, Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A))

The 4-aminoquinazoline core is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Numerous derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govnih.gov For instance, 4-anilinoquinazoline (B1210976) derivatives have shown high selectivity for EGFR. nih.gov Some S-alkylated quinazolin-4(3H)-ones have been identified as dual inhibitors of EGFR and VEGFR-2. mdpi.com

Thiazolo[5,4-f]quinazoline derivatives have emerged as highly potent inhibitors of Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases and cancer. nih.gov Several compounds in this class, including EHT 5372 (8c), EHT 6840 (8h), EHT 1610 (8i), EHT 9851 (8k), and EHT 3356 (9b), displayed single-digit nanomolar or subnanomolar IC₅₀ values against DYRK1A. nih.gov Another study on thiazolo[5,4-f]quinazolines reported IC₅₀ values in the double-digit nanomolar range for compounds 7i, 8i, and 9i against DYRK1A. researchgate.net Furthermore, 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) has been characterized as a promising DYRK1A inhibitor. nih.gov

| Compound Class | Target Kinase | Compound | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| Thiazolo[5,4-f]quinazoline derivative | DYRK1A | EHT 1610 (8i) | Single-digit nM range |

| Compound 7i | 40 nM | ||

| Compound 8i | 47 nM | ||

| 4-Aminoquinazoline derivative | PI3Kα | Compound 6b | 13.6 nM |

Dihydrofolate Reductase Modulation

Quinazolinone analogs have been designed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and a target for anticancer and antimicrobial drugs. researchgate.netrsc.org In one study, a series of quinazoline analogs were synthesized, with compounds 28, 30, and 31 being the most active DHFR inhibitors, exhibiting IC₅₀ values of 0.5, 0.4, and 0.4 μM, respectively. rsc.org Another study on quinazolinone-based derivatives identified compound 3e as a human DHFR inhibitor with an IC₅₀ of 0.527 ± 0.028 µM. researchgate.net This compound was also a more potent inhibitor of Escherichia coli DHFR than the standard drug trimethoprim, with an IC₅₀ of 0.158 ± 0.01 μM. researchgate.net

| Compound Class | Target Enzyme | Compound | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| Quinazoline analog | Mammalian DHFR | Compound 30 | 0.4 μM |

| Compound 31 | 0.4 μM | ||

| Quinazolinone derivative | Compound 3e | 0.527 ± 0.028 µM |

Allosteric Modulation of Penicillin-Binding Protein (PBP2a)

Quinazolinone derivatives have been identified as a novel class of antibacterials that target methicillin-resistant Staphylococcus aureus (MRSA) through a unique mechanism. researchgate.netmdpi.com These compounds act as allosteric modulators of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for β-lactam resistance in MRSA. researchgate.netmdpi.com By binding to an allosteric site, these quinazolinones trigger a conformational change in PBP2a, opening up its active site and making it susceptible to inhibition by β-lactam antibiotics like piperacillin (B28561). researchgate.net One such lead quinazolinone, referred to as compound 2, demonstrated synergy with piperacillin and tazobactam (B1681243) against MRSA. researchgate.net Another example is (E)-3-(2-(4-cyanostyryl)-4-oxoquinazolin-3(4H)-yl) benzoic acid (QNZ), which interacts non-covalently with the allosteric site of PBP2a. rsc.org

Modulation of Dipeptidyl Peptidase-4 (DPP-4) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Recent research has explored quinazoline and quinazolinone derivatives as modulators of enzymes involved in metabolic diseases. Spiro cyclohexane-1,2'-quinazoline derivatives have been synthesized and evaluated as highly potent inhibitors of dipeptidyl peptidase-IV (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov Many of these compounds exhibited inhibitory activity in the nanomolar range, being significantly more potent than the reference drug linagliptin. nih.gov

In the realm of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulation, a series of quinazolin-4(3H)-one-sulfonylurea hybrids were designed as dual PPARγ and sulfonylurea receptor (SUR) agonists. rsc.org Several of these compounds demonstrated high binding affinities for PPARγ, with IC₅₀ values in the sub-micromolar range. rsc.org For instance, compounds 19b, 19d, 19f, 25f, and 25g showed IC₅₀ values of 0.371, 0.350, 0.369, 0.408, and 0.353 µM, respectively. rsc.org

| Compound Class | Target | Compound | Activity (IC₅₀) |

|---|---|---|---|

| Spiro cyclohexane-1,2'-quinazoline derivative | DPP-4 | Multiple compounds | 0.0005-0.0089 nM |

| Quinazolin-4(3H)-one-sulfonylurea hybrid | PPARγ | Compound 19d | 0.350 µM |

| Compound 25g | 0.353 µM |

Exploration of Other Enzymatic Targets (e.g., Poly-(ADP-ribose) Polymerase (PARP), Tyrosine Kinase)

The versatile quinazoline and quinazolinone scaffolds have been investigated for their inhibitory activity against a variety of other enzymes. Quinazolinone derivatives have been reported to inhibit Poly-(ADP-ribose) Polymerase (PARP), an enzyme involved in DNA repair. nih.gov One study identified a quinazolinone derivative, compound 12c, as a potent PARP-1 inhibitor with an IC₅₀ of 27.89 nM, comparable to the approved drug Olaparib. nih.gov Quinazolin-4-ol has also been described as a PARP inhibitor. nih.gov

Furthermore, 4-(phenylamino)quinazoline derivatives have been developed as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor, a member of the tyrosine kinase family. The quinazolinone scaffold has also been found in inhibitors of tyrosinase, with one derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), showing an IC₅₀ of 103 ± 2 μM. Additionally, 4-aminoquinazoline derivatives have been found to inhibit PI3Kα, with compound 6b having an IC₅₀ of 13.6 nM. nih.gov

| Compound Class | Target Enzyme | Compound | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| Quinazolinone derivative | PARP-1 | Compound 12c | 27.89 nM |

| Quinazolinone derivative | Tyrosinase | Q1 | 103 ± 2 μM |

| 4-Aminoquinazoline derivative | PI3Kα | Compound 6b | 13.6 nM |

Cellular Pathway Interventions and Associated Mechanisms

In vitro studies have revealed that quinazoline derivatives can exert potent effects on mammalian cells, primarily through the interruption of pathways critical for cell survival and proliferation.

Anti-proliferative Mechanisms (e.g., Cell Cycle Perturbation, Apoptosis Induction)

A primary mechanism by which 4-aminoquinazoline derivatives exhibit anti-cancer activity is through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.

Numerous studies have demonstrated that these compounds can arrest the cell cycle at critical checkpoints. For instance, certain 4-aminoquinazoline derivatives have been shown to cause a halt in the G1 phase, preventing cells from proceeding to the DNA synthesis (S) phase. nih.gov This is often achieved by inhibiting key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. nih.gov Other quinazolin-4(3H)-one derivatives have been found to induce G2/M phase arrest, preventing the cell from entering mitosis. nih.gov This effect can be mediated by targeting proteins like Aurora Kinase A, a regulator of the cell cycle. nih.gov

Following cell cycle arrest, these derivatives often trigger apoptosis. This has been observed in various cancer cell lines, including breast (MCF-7), non-small cell lung (H1975), and others. nih.govnih.gov The induction of apoptosis can occur through the mitochondrial-dependent pathway, characterized by the modulation of the Bcl-2 family of proteins. nih.gov Some derivatives have been shown to interact with and inhibit anti-apoptotic proteins like EGFR tyrosine kinase, leading to potent antitumor activity. nih.gov In some cases, 2-amino-4-anilinoquinazoline derivatives have demonstrated antiproliferative effects by interacting directly with double-stranded DNA, a target for many conventional antitumor agents. hilarispublisher.comhilarispublisher.com

| Compound Class | Cell Line(s) | Observed Effect | Target/Mechanism |

| 4-Aminoquinazoline derivatives | H1975 (Non-small cell lung) | G2/M Arrest, Apoptosis | Aurora Kinase A Inhibition nih.gov |

| 4-Aminoquinazoline derivatives | MCF-7 (Breast) | Potent Antitumor Activity (IC50 = 0.13 nmol) | EGFR Tyrosine Kinase Inhibition nih.gov |

| 2-Amino-4-anilinoquinazolines | PC3, HT29, MCF7 | Antiproliferative Activity | DNA Interaction hilarispublisher.comhilarispublisher.com |

Modulation of Oxidative Stress Response Pathways (Antioxidant Mechanisms)

The 8-hydroxy (8-ol) moiety of the core structure is particularly significant for antioxidant activity. Phenolic compounds are well-known for their ability to counteract oxidative stress, a condition implicated in numerous diseases. researchgate.net Derivatives of 8-hydroxyquinoline (B1678124), a structurally related scaffold, have demonstrated significant antioxidant potential through various mechanisms. nih.govrroij.comyoutube.com

These mechanisms include:

Radical Scavenging: These compounds can directly neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide (B77818) radicals (O₂⁻). nih.gov The presence of the hydroxyl group is critical for this hydrogen atom or electron-donating capability. researchgate.net

Metal Chelation: The 8-hydroxyquinoline structure is a potent metal chelator. rroij.comyoutube.com By binding to transition metal ions like iron and copper, these compounds can prevent them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

Inhibition of Lipid Peroxidation: Studies have shown an ability to protect against the oxidative degradation of lipids, a key process in cellular damage. nih.gov

In vitro assays confirm that these derivatives can protect cells, such as bone marrow mesenchymal stem cells, from damage induced by oxidative agents like hydrogen peroxide (H₂O₂). nih.gov The antioxidant activity is influenced by other substituents on the quinoline (B57606) or quinazoline ring, but the 8-hydroxy group remains a key pharmacophore for this effect. researchgate.netnih.gov

| Compound Class | Assay | Finding |

| 2-vinyl-8-hydroxyquinoline derivatives | DPPH, Pyrogallol auto-oxidation | Superior scavenging of DPPH and O₂⁻ radicals. nih.gov |

| 8-hydroxyquinoline derivatives | Ammonium thiocyanate (B1210189) method | Activity against lipid peroxidation. nih.gov |

| 8-hydroxyquinoline derivatives | Metal Chelation | Potent chelators of metal ions involved in oxidative stress. rroij.comyoutube.com |

| 5-substituted-8-hydroxyquinolines | DPPH Assay | Moderate antioxidant activity observed. researchgate.net |

Investigations into Tumor Vasculature Disruption

While direct in vitro evidence for 4-(butylamino)quinazolin-8-ol is emerging, research into related compounds suggests a potential mechanism involving the disruption of tumor blood vessels. Certain classes of quinazoline derivatives are known to function as inhibitors of tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). hilarispublisher.comresearchgate.net VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow. By inhibiting this receptor, these compounds can potentially suppress the development of the tumor's vascular network. hilarispublisher.com This antiangiogenic activity represents a distinct mechanism from direct cytotoxicity to tumor cells.

Antimicrobial Mechanisms of Action (In Vitro)

In addition to their effects on mammalian cells, quinazoline derivatives have been investigated for their antimicrobial properties, revealing mechanisms that target bacterial integrity and communication.

Interactions with Bacterial Cell Wall Integrity and DNA Structure

Quinazolinone derivatives have shown notable antibacterial efficacy against a range of pathogens. capes.gov.br One of the proposed mechanisms of action involves the disruption of the bacterial cell wall's integrity. mdpi.com Furthermore, some studies suggest these compounds may interfere with bacterial DNA. Evidence points towards the inhibition of DNA gyrase, an essential enzyme for DNA replication and supercoiling in bacteria. mdpi.com This dual attack on both the cell envelope and DNA replication highlights the potential of these scaffolds as effective antibacterial agents.

Biofilm Inhibition and Quorum Sensing Modulation in Pathogenic Microorganisms

A significant challenge in combating bacterial infections is the formation of biofilms, structured communities of bacteria that are highly resistant to conventional antibiotics. Quinazolinone derivatives have emerged as promising agents that can interfere with this process by modulating bacterial communication, a system known as quorum sensing (QS). nih.gov

In pathogens like Pseudomonas aeruginosa, the pqs quorum sensing system is a key regulator of virulence and biofilm formation. nih.gov Certain quinazolinone derivatives have been designed to act as inhibitors of the PqsR transcriptional regulator, a critical component of this system. By blocking this pathway, these compounds can significantly inhibit the formation of biofilms at concentrations below those required to kill the bacteria (sub-MICs). nih.gov This approach, known as quorum quenching, is advantageous as it may not exert the same selective pressure that leads to antibiotic resistance. nih.gov In addition to inhibiting biofilm formation, these derivatives have been shown to curtail the production of exopolysaccharides, a major component of the biofilm matrix, and impede bacterial motility, which is crucial for pathogenicity. nih.gov

| Compound Class | Organism | Target/Mechanism | Observed Effect |

| Quinazolinone derivatives | Pseudomonas aeruginosa | PqsR transcriptional regulator | Inhibition of biofilm formation (IC50 values of 3.55 and 6.86 µM for compounds 19 and 20). nih.gov |

| Quinazolinone derivatives | Pseudomonas aeruginosa | Virulence factor production | Decreased cell surface hydrophobicity and curtailed exopolysaccharide production. nih.gov |

| Triazole-bridged quinoline derivatives | Candida auris | Biofilm disruption | 81.98% inhibition of mature biofilm at MFC. rsc.org |

In Vitro Anti-inflammatory Pathways

The quinazoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Research into various derivatives has identified several key molecular pathways that are modulated by these compounds in vitro. These pathways are crucial in the propagation of the inflammatory response, and their inhibition represents a primary strategy for therapeutic intervention.

A significant body of research points to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a central mechanism for the anti-inflammatory effects of quinazoline derivatives. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on (4-phenylamino)quinazoline alkylthiourea derivatives have demonstrated their ability to selectively inhibit NF-κB activation in macrophage-like THP-1 cells, suggesting a potential avenue for the anti-inflammatory action of related compounds.

Furthermore, the activity of cyclooxygenase (COX) enzymes, particularly COX-2 which is inducible during inflammation, is a common target for anti-inflammatory drugs. Certain quinazolin-4(3H)-one derivatives have shown potential as COX-2 inhibitors. By blocking the activity of this enzyme, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation.

The table below summarizes the in vitro anti-inflammatory activities of representative quinazoline derivatives, highlighting their molecular targets and observed effects.

| Compound Class | Cell Line | Molecular Target | Observed In Vitro Effect |

| (4-Phenylamino)quinazoline Alkylthiourea Derivatives | THP-1 (macrophage-like) | NF-κB | Inhibition of NF-κB activation |

| Quinazolin-4(3H)-one Derivatives | Not specified | COX-2 | Inhibition of cyclooxygenase-2 activity |

Antileishmanial and Antiparasitic Mechanisms (In Vitro)

The quinazoline core is also a promising scaffold for the development of novel antileishmanial and antiparasitic agents. Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, requires effective and less toxic treatment options. In vitro studies on various quinazoline derivatives have shed light on their potential mechanisms of action against these parasites.

One of the key targets for antileishmanial drugs is the parasite's own unique biochemical pathways that are distinct from the host's. For instance, some 2,4-diaminoquinazoline analogs have been investigated as potential inhibitors of dihydrofolate reductase (DHFR) in Leishmania. DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides and certain amino acids. Inhibition of Leishmania DHFR can disrupt DNA synthesis and repair, leading to parasite death.

The table below outlines the in vitro antileishmanial activity of specific quinazoline derivatives, detailing the parasite species targeted and the observed inhibitory effects.

| Compound Class | Leishmania Species | Proposed Mechanism of Action | In Vitro Efficacy |

| 2,4-Diaminoquinazoline analogs | L. major | Inhibition of Dihydrofolate Reductase (DHFR) | Potent inhibition of parasite growth |

It is important to note that while the studies on related compounds provide a strong basis for inferring the potential mechanisms of 4-(butylamino)quinazolin-8-ol, specific experimental validation on this particular molecule is necessary to confirm its precise modes of action.

Computational Approaches in the Academic Research of 4 Butylamino Quinazolin 8 Ol

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Mode Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in understanding the structural basis of ligand-receptor interactions and for virtual screening of compound libraries. In the study of quinazoline (B50416) derivatives, docking simulations have been pivotal in elucidating their binding mechanisms against various therapeutic targets.

Research on diverse quinazoline analogs has demonstrated their ability to fit into the active sites of numerous enzymes and receptors. For instance, docking studies on 4-amino quinazoline derivatives, similar in structure to 4-(butylamino)quinazolin-8-ol, have revealed key interactions within the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net The quinazoline ring itself often engages in crucial hydrophobic contacts and π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine in the active site. nih.govfrontiersin.org The nitrogen atoms within the quinazoline core can act as hydrogen bond acceptors, frequently interacting with key backbone amide groups, such as the hinge region residue Met769 in EGFR. nih.gov

The butylamino group at the 4-position and the hydroxyl group at the 8-position of 4-(butylamino)quinazolin-8-ol are predicted to play significant roles in binding. The amino group can serve as a hydrogen bond donor, while the butyl chain can occupy hydrophobic pockets, contributing to binding affinity. nih.gov The 8-hydroxyl group, characteristic of 8-hydroxyquinolines, is known to be a strong metal-chelating moiety and can form critical hydrogen bonds or coordinate with metal ions in the active site of metalloenzymes.

Docking studies consistently reveal that the precise substitution pattern on the quinazoline ring dictates the binding affinity and selectivity. For example, in studies of quinazolinone derivatives targeting the COX-2 enzyme, specific substitutions led to binding energies ranging from -6.01 to -9.33 kcal/mol, with key hydrogen bonds being formed with residues like TYR-385 and SER-530. researchgate.net Similarly, when targeting the main protease (Mpro) of SARS-CoV-2, quinazolin-2,4-dione analogs showed binding energies between -7.9 and -9.6 kcal/mol, highlighting the scaffold's versatility. nih.gov

| Target Protein | Quinazoline Derivative Type | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| COX-2 | Quinazolin-4-one | -9.33 | TYR-385, SER-350 | researchgate.net |

| SARS-CoV-2 Mpro | Quinazolin-2,4-dione | -9.6 | Not Specified | nih.gov |

| PDE7A | 4-Hydrazinoquinazoline | -7.98 (Docking Score) | Gln413, Phe416, Tyr211 | frontiersin.org |

| AcrB Efflux Pump | Quinazoline Derivative | -8.21 | Gln34, Tyr327, Glu673 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org These models are essential for predicting the activity of unsynthesized molecules and for optimizing lead compounds. For quinazoline derivatives, both 2D and 3D-QSAR approaches have been successfully applied to guide the design of potent inhibitors. frontiersin.org

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. tandfonline.com These fields are then correlated with biological activity to generate a predictive model and visual contour maps. For a series of antimalarial quinazoline derivatives targeting dihydrofolate reductase (DHFR), a CoMSIA model yielded a cross-validated correlation coefficient (Q²) of 0.584 and a non-cross-validated correlation coefficient (R²) of 0.816, indicating a robust and predictive model. tandfonline.com The resulting contour maps provide insights for structural modification; for example, a green contour near a specific position would suggest that a bulky steric group is favorable for activity.

Similarly, 2D-QSAR models have been developed for quinazoline derivatives targeting EGFR in lung cancer. acs.org These models use calculated molecular descriptors (e.g., electronic, topological) to predict activity. One such model showed strong predictive capability with a training set R² of 0.745 and a test set R² of 0.941. acs.org Such models have been used to design new molecules with enhanced inhibitory activity by making modifications at key positions on the quinazoline ring. acs.org Machine learning methods, such as feed-forward neural networks (FFNN), have also been employed, sometimes yielding superior predictive power compared to linear models, with one study on B-raf kinase inhibitors achieving an R² of 94.96% with an FFNN model. isnac.ir

| QSAR Model Type | Target | q² / Q² | r² / R² | R²_pred | Reference |

|---|---|---|---|---|---|

| CoMFA | Antimalarial (DHFR) | 0.63 | 0.83 | 0.70 | tandfonline.com |

| CoMSIA | Antimalarial (DHFR) | 0.584 | 0.816 | 0.73 | tandfonline.com |

| 2D-QSAR (MLR) | Anticancer (EGFR) | 0.669 (Q²_cv) | 0.745 | 0.941 | acs.org |

| 3D-QSAR (CoMFA) | Anticancer (EGFR) | 0.757 | 0.925 | Not Reported | researchgate.net |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Electronic Factor Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov In the context of drug design involving quinazolines, DFT is primarily used to optimize molecular geometries and to calculate electronic properties that are critical for reactivity and molecular interactions. acs.orgnih.gov

Before performing molecular docking or 3D-QSAR, the three-dimensional coordinates of the ligands must be accurately determined. DFT, often using functionals like B3LYP with a basis set such as 6-31G(d,p), is employed to perform geometry optimization, finding the lowest energy conformation of the molecule. nih.govacs.org

Furthermore, DFT is used to calculate key electronic descriptors that help explain a compound's reactivity. These include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. acs.org A smaller energy gap suggests that a molecule is more reactive and can more readily participate in charge-transfer interactions with a biological target. Studies on 8-hydroxyquinoline (B1678124) derivatives have used DFT to analyze their structure and vibrational spectra, providing a deep understanding of their intrinsic properties. nih.gov These calculations can also be used to derive parameters like absolute hardness (η), absolute electronegativity (χ), and the reactivity index (ω), which can be incorporated into QSAR models to improve their predictive power. acs.org

| Compound Type | Parameter | Calculated Value | Reference |

|---|---|---|---|

| Quinazoline Derivative | E-HOMO | -6.2 to -7.5 eV | acs.orgnih.gov |

| Quinazoline Derivative | E-LUMO | -1.5 to -2.8 eV | acs.orgnih.gov |

| Quinazoline Derivative | HOMO-LUMO Gap | ~4.0 to 5.0 eV | acs.orgnih.gov |

| 8-Hydroxyquinoline | Dipole Moment | ~2.0 to 2.5 D | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. abap.co.in This technique is invaluable for assessing the conformational stability of a docked pose and for refining the understanding of binding interactions. researchgate.net

In the study of quinazoline inhibitors, MD simulations are typically performed on the most promising ligand-protein complexes identified through docking. nih.govnih.govnih.gov The complex is solvated in a water box with counter-ions, and the system's trajectory is calculated over nanoseconds. Analysis of the simulation provides several key insights:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, fluctuating RMSD within an acceptable range (e.g., < 3 Å) suggests that the complex is stable and the ligand remains securely in the binding pocket. abap.co.in

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. This can highlight flexible regions of the protein and show which residues in the binding site are most affected by the ligand's presence. researchgate.net

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to post-process the MD trajectory and calculate the binding free energy of the complex. nih.gov These calculations provide a more accurate estimation of binding affinity than docking scores alone and can show good correlation with experimental IC50 values. nih.gov

For example, a 100 ns MD simulation of a quinazolinone derivative targeting PARP1 and STAT3 was used to confirm the stability of the docked complex and to calculate the binding free energy, validating its potential as a dual inhibitor. nih.gov

| Target Protein | Simulation Length | Key Finding | Analysis Method | Reference |

|---|---|---|---|---|

| FtsZ / GyrB | 5 ns | Identified stable complexes with RMSD < 2.6 Å. | RMSD, RMSF, MM/PBSA | abap.co.in |

| Topoisomerase II | Not Specified | Validated strong binding affinity and stability of the complex. | RMSD, RMSF, Interaction Histograms | researchgate.net |

| PARP1 / STAT3 | 100 ns | Confirmed dynamic stability and favorable binding free energy. | RMSD, MM-GBSA | nih.gov |

| PD-L1 | Not Specified | Revealed water-mediated interactions stabilizing the complex. | Interaction Analysis | nih.gov |

Chemoinformatic Analysis for Compound Library Design and Evaluation

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. In drug discovery, it plays a critical role in the design of compound libraries and the evaluation of their properties. tandfonline.com For a scaffold like 4-(butylamino)quinazolin-8-ol, chemoinformatic tools are used to design virtual libraries of derivatives by systematically modifying substitution points.

The process often begins with a validated pharmacophore model, which is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Such models can be derived from 3D-QSAR studies or from the known binding mode of an active compound. nih.gov This pharmacophore can then be used to screen large virtual or commercial databases (like ASINEX) to identify new molecules that fit the required features. tandfonline.com

Furthermore, chemoinformatic analysis is crucial for evaluating the "drug-likeness" of designed compounds. This involves calculating various physicochemical properties and comparing them to established guidelines, such as Lipinski's Rule of Five. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are also employed to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects, saving significant time and resources. frontiersin.orgnih.gov For instance, in the design of new quinazoline derivatives targeting EGFR, ADMET predictions were conducted on newly designed molecules to ensure they possessed favorable profiles before any synthetic effort was undertaken. acs.org

Future Research Directions and Translational Perspectives for 4 Butylamino Quinazolin 8 Ol

Development of Novel and Green Synthetic Pathways

The advancement of 4-(butylamino)quinazolin-8-ol and its analogues from laboratory-scale synthesis to potential clinical application hinges on the development of efficient, sustainable, and scalable synthetic methods. Traditional multi-step syntheses of quinazoline (B50416) derivatives often involve harsh reaction conditions, volatile organic solvents, and the use of catalysts that are difficult to remove, posing environmental and economic challenges. tandfonline.com Therefore, a significant future direction is the exploration of green chemistry principles for its synthesis.

Recent progress in the synthesis of the broader quinazoline class has highlighted several promising green strategies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and enhance energy efficiency compared to conventional heating methods. bohrium.comresearchgate.netmdpi.com

Deep Eutectic Solvents (DES): Utilizing DES, such as choline chloride:urea (B33335), as both a solvent and catalyst offers a biodegradable and low-cost alternative to traditional volatile organic solvents. tandfonline.com

Nanocatalysis: The use of recyclable nanocatalysts, like magnetic graphene oxide supported with copper, can facilitate one-pot, multi-component reactions under solvent-free conditions, simplifying purification and minimizing waste. nih.gov

One-Pot, Multi-Component Reactions (MCRs): Designing a synthetic route where multiple reactions occur in a single vessel without isolating intermediates improves atom economy and operational efficiency. researchgate.net

Future research should focus on adapting these green methodologies for the specific, high-yield synthesis of 4-(butylamino)quinazolin-8-ol. This would not only make the production process more environmentally friendly but also more cost-effective for generating a library of analogues for further screening.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinazoline Derivatives

| Feature | Conventional Synthesis | Green Synthetic Pathways |

| Solvents | Often uses volatile organic compounds (VOCs) | Employs water, deep eutectic solvents, or solvent-free conditions tandfonline.comresearchgate.net |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound tandfonline.combohrium.comresearchgate.net |

| Catalysts | Homogeneous catalysts, often heavy metals | Recyclable heterogeneous catalysts, nanocatalysts bohrium.comnih.gov |

| Efficiency | Often multi-step with intermediate purification | One-pot reactions, higher atom economy researchgate.netnih.gov |

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of safer chemicals, improved sustainability bohrium.com |

Rational Design of Next-Generation Analogues for Enhanced Specificity

While 4-(butylamino)quinazolin-8-ol itself holds potential, its true value may lie in its role as a scaffold for the rational design of next-generation analogues with improved potency and target specificity. Structure-activity relationship (SAR) studies on various quinazoline derivatives have shown that minor structural modifications can lead to significant changes in biological activity and selectivity. nih.gov Many quinazoline-based drugs function as kinase inhibitors, and their specificity is crucial for minimizing off-target effects. nih.govnih.gov

Key strategies for the rational design of 4-(butylamino)quinazolin-8-ol analogues include:

Modification of the C-4 Substituent: The butylamino chain is a critical feature. Altering its length, branching, or introducing cyclic moieties could modulate binding affinity and selectivity for the target protein. For instance, studies on other 4-aminoquinazoline derivatives have shown that the nature of this substituent is vital for activity. mdpi.comresearchgate.net

Substitution on the Quinazoline Core: The hydroxyl group at the C-8 position is a key site for modification, potentially forming hydrogen bonds within a target's active site. Further substitutions on the benzene (B151609) ring portion of the quinazoline core with various electron-donating or electron-withdrawing groups could fine-tune the electronic properties and steric profile of the molecule. nih.govnih.gov

Computational Modeling: Molecular docking and dynamic simulations can be employed to predict how analogues of 4-(butylamino)quinazolin-8-ol will interact with specific biological targets, such as the ATP-binding site of kinases. nih.gov This in silico approach can prioritize the synthesis of compounds with the highest predicted affinity and specificity, saving time and resources.

By systematically creating a library of analogues and evaluating their activity, researchers can build a comprehensive SAR profile to guide the development of lead compounds with optimized therapeutic properties.

Advanced In Vitro Biological Assay Development for Comprehensive Screening

To fully characterize the biological activity of 4-(butylamino)quinazolin-8-ol and its rationally designed analogues, a suite of advanced in vitro biological assays is required. Moving beyond preliminary cytotoxicity tests is essential for a comprehensive understanding of a compound's therapeutic potential and mechanism of action. nih.gov

Future screening funnels should incorporate a tiered approach:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular phenotype. nih.gov This is the first step in identifying "hits" from a library of 4-(butylamino)quinazolin-8-ol analogues.

High-Content Screening (HCS): HCS uses automated imaging and analysis to measure multiple cellular parameters simultaneously, providing a more detailed picture of a compound's effect on cell health, morphology, and specific signaling pathways.

Target-Based Assays: Once a phenotypic effect is observed, specific biochemical and biophysical assays are needed to confirm direct interaction with the intended target. Techniques like ELISA for kinase activity, surface plasmon resonance (SPR) for binding kinetics, and ion mobility spectrometry-mass spectrometry (ESI-IMS-MS) can identify and characterize the interaction between the compound and its target protein. nih.govnih.gov

Panel Screening: To assess selectivity, lead compounds should be screened against a broad panel of related targets (e.g., a kinome panel). This is crucial for identifying potential off-target effects early in the drug discovery process.

Table 2: Overview of Advanced Screening Techniques for Compound Evaluation

| Screening Technique | Principle | Key Advantages | Application for Quinazoline Analogues |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a single endpoint (e.g., enzyme activity). acs.org | Speed, efficiency for large-scale screening. | Primary screening of an analogue library to identify initial "hits". |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. | Provides multiparametric data on cellular effects (e.g., toxicity, pathway modulation). | Secondary screening to characterize the cellular phenotype induced by hit compounds. |

| Fragment-Based Drug Discovery (FBDD) | Screening of low-molecular-weight fragments to identify starting points for lead development. | Explores chemical space efficiently; can identify novel binding sites. | Identifying small fragments that bind to a target, which can be grown into more potent 4-(butylamino)quinazolin-8-ol analogues. |

| Mass Spectrometry (MS) Based Assays | Direct measurement of substrate-to-product conversion or compound-protein binding. nih.govacs.org | Label-free, high sensitivity, applicable to diverse targets. nih.gov | Orthogonal validation of hits and detailed mechanistic studies. |

| Phenotypic Screening | Identifies compounds that produce a desired change in a cell-based or organismal model without a preconceived target. nih.gov | Unbiased, can discover first-in-class mechanisms. nih.gov | Discovering novel therapeutic applications for 4-(butylamino)quinazolin-8-ol derivatives. |

Application of Systems Biology Approaches for Deeper Mechanistic Elucidation

Understanding the mechanism of action of a potential drug is fundamental to its development. While target-based assays can confirm a direct interaction, they often fail to capture the broader impact of a compound on the complex network of cellular pathways. Systems biology offers a holistic approach to unravel these complexities.

For 4-(butylamino)quinazolin-8-ol and its derivatives, future research should leverage systems-level "omics" technologies:

Transcriptomics (RNA-Seq): Can reveal how a compound alters gene expression across the entire genome, providing clues about the cellular pathways being modulated.

Proteomics: Can identify changes in protein expression and post-translational modifications (e.g., phosphorylation), offering direct insight into the activity of signaling networks and confirming downstream effects of target engagement.

Metabolomics: Measures changes in the levels of small-molecule metabolites, providing a functional readout of the cellular state in response to treatment.

Integrating data from these different omics layers, often through the use of mechanistic modeling and machine learning, can provide a comprehensive model of the drug's mechanism of action. nih.gov This deeper understanding is invaluable for predicting efficacy, identifying potential biomarkers for patient stratification, and anticipating mechanisms of drug resistance. youtube.com This integrated approach moves beyond a simple "one drug, one target" paradigm to a more sophisticated understanding of how a compound like 4-(butylamino)quinazolin-8-ol perturbs biological systems.

Q & A

Q. What experimental controls are essential when studying reactive oxygen species (ROS) modulation by this compound?

- Methodological Answer : Include ROS scavengers (e.g., NAC for •OH, TEMPO for O₂•⁻) to confirm specificity. Flow cytometry with DCFH-DA staining quantifies intracellular ROS. Parallel assays with mitochondrial inhibitors (rotenone, antimycin A) identify ROS sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.